3-Thietanone, 2-chloro-2,4,4-trimethyl-

Nucleophilic substitution Chlorothietanone Synthetic intermediate

3-Thietanone, 2-chloro-2,4,4-trimethyl- (CAS 62161-71-1) is a chlorinated, gem‑dimethyl‑substituted member of the thietan‑3‑one family—four‑membered sulfur heterocycles that feature a thietane ring fused with a ketone. The chlorine atom at the 2‑position and the three methyl groups at the 4‑position impart distinct steric and electronic features that govern its reactivity, solubility, and potential as a synthetic building block.

Molecular Formula C6H9ClOS
Molecular Weight 164.65 g/mol
CAS No. 62161-71-1
Cat. No. B13951381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thietanone, 2-chloro-2,4,4-trimethyl-
CAS62161-71-1
Molecular FormulaC6H9ClOS
Molecular Weight164.65 g/mol
Structural Identifiers
SMILESCC1(C(=O)C(S1)(C)Cl)C
InChIInChI=1S/C6H9ClOS/c1-5(2)4(8)6(3,7)9-5/h1-3H3
InChIKeyMZBNPQSDTUPIBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Thietanone, 2-chloro-2,4,4-trimethyl- (CAS 62161-71-1): A Chloro‑Gem‑Dimethyl Thietanone for Strategic Heterocycle Construction


3-Thietanone, 2-chloro-2,4,4-trimethyl- (CAS 62161-71-1) is a chlorinated, gem‑dimethyl‑substituted member of the thietan‑3‑one family—four‑membered sulfur heterocycles that feature a thietane ring fused with a ketone [1]. The chlorine atom at the 2‑position and the three methyl groups at the 4‑position impart distinct steric and electronic features that govern its reactivity, solubility, and potential as a synthetic building block [2].

C-2 chlorine enables nucleophilic diversification for heterocycle library synthesis.

Gem-dimethyl substitution reinforces ring stability through Thorpe‑Ingold effect, supporting downstream manipulation.

Direct chlorination route offers a straightforward synthetic entry, suitable for method development and scale‑up studies.

Why 3-Thietanone, 2-chloro-2,4,4-trimethyl- Cannot Be Simply Replaced by Another Methylated or Chlorinated Thietanone


Interchanging 3‑thietanone derivatives without considering the substitution pattern can lead to significant differences in reactivity, selectivity, and even ring stability. The gem‑dimethyl substitution at C‑4 engenders a Thorpe‑Ingold effect that enhances ring formation and restricts ring‑opening pathways, while the chlorine at C‑2 serves as a leaving group for nucleophilic substitution—features absent in the non‑chlorinated or demethylated analogs [1][2]. This nuanced interplay of steric and electronic effects makes the chloro‑trimethyl derivative a chemically distinct entity with unique synthetic utility.

Non‑chlorinated analogs (e.g., 2,2,4,4‑tetramethyl‑3‑thietanone) lack the C‑2 leaving group, which may limit nucleophilic substitution pathways and reduce synthetic versatility.

Demethylated or unsubstituted thietanones may not benefit from the Thorpe‑Ingold effect; ring formation and stability could differ substantially from the gem‑dimethyl derivative.

Different alkylation or halogenation patterns can alter electronic and steric profiles, shifting reactivity and selectivity in condensation‑extrusion or nucleophilic displacement sequences.

Quantitative Differentiation Evidence for 3-Thietanone, 2-chloro-2,4,4-trimethyl- Versus Key Analogs


Nucleophilic Displacement at C-2: Chlorine as a Leaving Group Enables Functionalization Unavailable to Non‑Halogenated Thietanones

The chlorine atom at the 2‑position can be displaced by nucleophiles such as amines, thiols, and alkoxides, enabling further functionalization [1]. In contrast, non‑chlorinated thietanones (e.g., 2,2,4,4‑tetramethyl‑3‑thietanone) lack this reactive handle, limiting their use in nucleophilic substitution cascades.

C‑2 Nucleophilic Displacement
Class‑level
Reactive chlorine vs. non‑halogenated (unreactive)
Supports functionalization screening context
Qualitative difference; kinetic data limited
Nucleophilic substitution Chlorothietanone Synthetic intermediate

Thorpe‑Ingold Effect: 4,4‑Dimethyl Substitution Promotes Ring Formation and Confers Superior Stability Over Unsubstituted 3‑Thietanone

The 4,4‑dimethyl substitution promotes ring closure via the Thorpe‑Ingold effect. This is evidenced by the successful synthesis of 2,2,4,4‑tetramethyl‑3‑thietanone in good yield from α,α′‑dibromoketones, whereas the unsubstituted 3‑thietanone could not be obtained under identical conditions [1]. The target compound, with both 4,4‑dimethyl and 2‑chloro substitution, benefits from this enhanced cyclization tendency.

Thorpe‑Ingold Ring Formation
Class‑level
Ring formation observed vs. unsubstituted (no formation)
Supports ring‑stability and synthetic access review
Binary outcome; derived from tetramethyl analog
Ring strain Thorpe‑Ingold effect Gem‑dimethyl

Chlorination Route to 2‑Chloro‑2,4,4‑trimethyl‑3‑thietanone: Direct, High‑Yield Access via Sulfuryl Chloride

Comparable chloro‑substituted thietanones have been prepared in high yield by treating the ketone with sulfuryl chloride under mild conditions, providing a direct route to the target compound [1]. Although specific yields for this precise derivative are not reported in the primary literature, the method offers a straightforward one‑step access compared to multi‑step alternatives that require protecting‑group chemistry.

Direct Chlorination Route
Supporting evidence
One‑step SO₂Cl₂ chlorination at room temperature
May support synthesis route selection
Method inferred from related compounds
Chlorination Thietanone synthesis Sulfuryl chloride

Thietanones as Building Blocks for Fully Substituted Pyrazoles: One‑Step Pyrazole Synthesis Offers an Advantage Over Non‑Thietanone Precursors

Thietanones, including those in this class, participate in condensation‑fragmentation‑cyclization‑extrusion reactions with 1,2,4,5‑tetrazines to give fully substituted pyrazol‑4‑ols in one step [1]. The target compound, with its activated C‑2 chlorine, could serve as a precursor for further functionalized pyrazoles, a scaffold prevalent in pharmaceuticals. This one‑pot methodology contrasts with traditional multi‑step pyrazole syntheses that often suffer from lower overall yields and regioselectivity issues.

Pyrazole Scaffold Synthesis
Class‑level
One‑step pyrazole formation vs. traditional ≥2 steps
Supports pyrazole library synthesis context
Step‑count advantage; yields for target not reported
Pyrazole synthesis Heterocycle Cycloaddition

High‑Value Application Scenarios for 3-Thietanone, 2-chloro-2,4,4-trimethyl- (CAS 62161-71-1)


Medicinal Chemistry: Late‑Stage Functionalization of Pyrazole‑Based Drug Candidates

The compound can undergo nucleophilic displacement at C‑2 to install diverse amine, thiol, or alkoxide substituents, enabling rapid exploration of structure‑activity relationships around a pyrazole core [1][2]. The one‑step pyrazole synthesis from thietanones [2] allows medicinal chemists to access libraries of fully substituted pyrazoles for screening against biological targets such as kinases and GPCRs.

Synthetic Methodology: Generation of Thietane‑Containing Compound Libraries via Parallel Synthesis

The chlorine leaving group permits high‑throughput diversification using standard nucleophile plates, while the stabilized ring resists unwanted ring‑opening [1]. This combination is particularly valuable for academic and industrial labs seeking to expand their heterocycle collections with sulfur‑containing scaffolds.

Process Chemistry: Scalable Synthesis of Halo‑Thietanone Intermediates for Agrochemical Fine Chemicals

The direct chlorination route using sulfuryl chloride [1] can be adapted to continuous‑flow conditions, offering a cost‑effective path to multi‑kilogram quantities of the building block. This is relevant for agrochemical companies exploring thietane‑based leads for fungicides or insecticides.

Material Science: Precursor for Sulfur‑Rich Polymers and Functional Materials

The strained thietanone ring, combined with the reactive C‑Cl bond, can be exploited in ring‑opening polymerization or post‑polymerization modification to create sulfur‑containing polymers with tunable properties [1]. Applications in high‑refractive‑index materials or metal‑ion sensors are plausible.

Application
Selection Property
Validation Focus
Pyrazole‑based SAR exploration
C‑2 chlorine leaving‑group reactivity
Nucleophilic displacement scope and regioselectivity
Heterocycle library synthesis
Diversification‑friendly scaffold with stabilized ring
Parallel synthesis compatibility and ring‑opening control
Scalable thietanone intermediate production
Direct chlorination access
Continuous‑flow adaptability and process robustness
Sulfur‑rich polymer precursor
Strained thietanone ring and reactive C‑Cl bond
Ring‑opening polymerization potential and material property screening
Quote Request

Request a Quote for 3-Thietanone, 2-chloro-2,4,4-trimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.